Methyl 4-chloro-7-(trifluoromethyl)quinoline-3-carboxylate
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Overview
Description
Methyl 4-chloro-7-(trifluoromethyl)quinoline-3-carboxylate is a chemical compound with the molecular formula C11H6ClF3NO2. It belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-chloro-7-(trifluoromethyl)quinoline-3-carboxylate typically involves the reaction of 4-chloro-7-(trifluoromethyl)quinoline with methyl chloroformate under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-chloro-7-(trifluoromethyl)quinoline-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Oxidation Reactions: Oxidation can lead to the formation of quinoline N-oxides.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Major Products
Substitution: Amino or thio derivatives of the quinoline.
Reduction: Amine or alcohol derivatives.
Oxidation: Quinoline N-oxides.
Scientific Research Applications
Methyl 4-chloro-7-(trifluoromethyl)quinoline-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and bacterial infections.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Methyl 4-chloro-7-(trifluoromethyl)quinoline-3-carboxylate involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes or proteins involved in cellular processes. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-7-(trifluoromethyl)quinoline
- 4-Chloro-2-methyl-7-(trifluoromethyl)quinoline
- 4-Chloro-6-methylquinoline
- 4-Amino-7-chloroquinoline
- 7-Chloro-2-methyl-quinoline-3-carboxylic acid
Uniqueness
Methyl 4-chloro-7-(trifluoromethyl)quinoline-3-carboxylate is unique due to its ester functional group, which can be hydrolyzed to form the corresponding carboxylic acid. This functional group also allows for further derivatization, making it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C12H7ClF3NO2 |
---|---|
Molecular Weight |
289.64 g/mol |
IUPAC Name |
methyl 4-chloro-7-(trifluoromethyl)quinoline-3-carboxylate |
InChI |
InChI=1S/C12H7ClF3NO2/c1-19-11(18)8-5-17-9-4-6(12(14,15)16)2-3-7(9)10(8)13/h2-5H,1H3 |
InChI Key |
NSKHKWBLWCOEJT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN=C2C=C(C=CC2=C1Cl)C(F)(F)F |
Origin of Product |
United States |
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